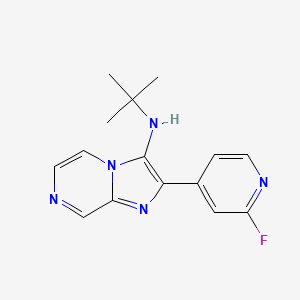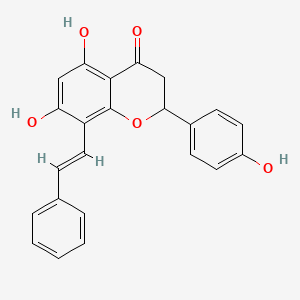
DH-8P-DB
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DH-8P-DB is a compound known for its potential as an anticancer agent. It exhibits cytotoxicity against colon cancer cells, making it a promising candidate for cancer treatment research . The molecular formula of this compound is C23H18O5, and it has a molecular weight of 374.39 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DH-8P-DB involves several steps, including the preparation of intermediate compounds and their subsequent reactions. One common synthetic route includes the following steps:
Preparation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds through various chemical reactions, such as condensation and cyclization.
Formation of this compound: The intermediate compounds are then subjected to further reactions, such as oxidation and reduction, to form this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions, such as temperature, pressure, and solvent selection, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
DH-8P-DB undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound .
Applications De Recherche Scientifique
DH-8P-DB has a wide range of scientific research applications, including:
Chemistry: The compound is used in chemical research to study its reactivity and properties.
Biology: In biological research, this compound is investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound’s cytotoxicity against cancer cells makes it a candidate for anticancer drug development.
Industry: This compound is used in the development of new materials and chemical products
Mécanisme D'action
The mechanism of action of DH-8P-DB involves its interaction with molecular targets in cancer cells. The compound exerts its effects by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. It targets specific pathways involved in cancer cell survival and growth, leading to the selective killing of cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to DH-8P-DB include other anticancer agents with similar chemical structures and cytotoxic properties. Some examples are:
6-CEPN: Another compound with anticancer properties.
Kaempferol: A flavonoid with known anticancer effects
Uniqueness of this compound
This compound is unique due to its specific chemical structure and its potent cytotoxicity against colon cancer cells. Its ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for further research and development in cancer therapy .
Propriétés
Formule moléculaire |
C23H18O5 |
|---|---|
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(E)-2-phenylethenyl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C23H18O5/c24-16-9-7-15(8-10-16)21-13-20(27)22-19(26)12-18(25)17(23(22)28-21)11-6-14-4-2-1-3-5-14/h1-12,21,24-26H,13H2/b11-6+ |
Clé InChI |
CCIHCBLYXNADJC-IZZDOVSWSA-N |
SMILES isomérique |
C1C(OC2=C(C(=CC(=C2C1=O)O)O)/C=C/C3=CC=CC=C3)C4=CC=C(C=C4)O |
SMILES canonique |
C1C(OC2=C(C(=CC(=C2C1=O)O)O)C=CC3=CC=CC=C3)C4=CC=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


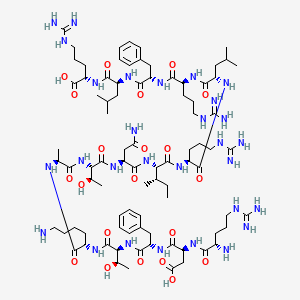

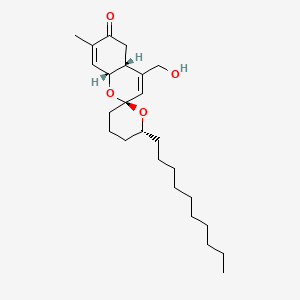

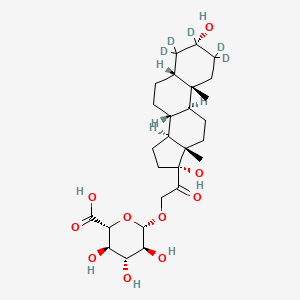
![tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380738.png)
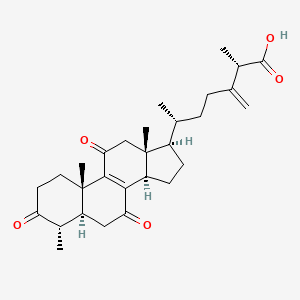
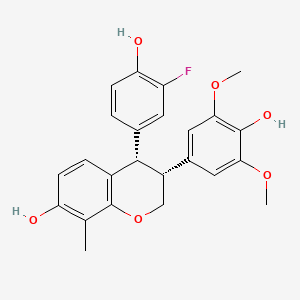
![3-(1H-indazol-5-yl)-N-methyl-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B12380759.png)
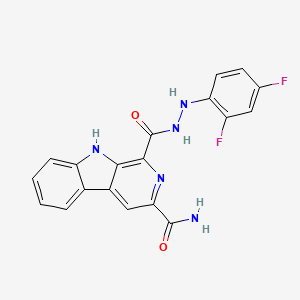
![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazine-1-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12380769.png)
